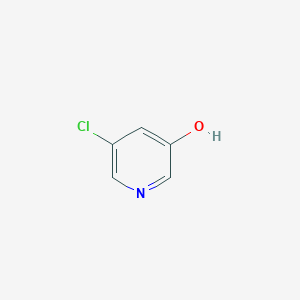
5-氯-3-羟基吡啶
描述
5-Chloropyridin-3-ol, also known as 5-chloro-2-hydroxypyridine, is an organic compound composed of a pyridine ring with a chlorine atom attached to the 5th carbon and a hydroxyl group attached to the 2nd carbon. It is a colorless crystalline solid that is soluble in organic solvents. 5-Chloropyridin-3-ol has a wide range of applications in the scientific research field, ranging from synthesis methods to biochemical and physiological effects. In
科学研究应用
铃木-宫浦交叉偶联
5-氯-3-羟基吡啶在铃木-宫浦交叉偶联反应中被使用,这是一种钯催化的交叉偶联反应。 在此应用中,它与3-吡啶基硼酸反应生成羟基联苯,这些化合物在各种化学合成中具有重要意义 .
异喹啉衍生物的制备
该化合物用于合成4-(5-氯吡啶-3-基氧基)异喹啉,这是一种异喹啉衍生物。 异喹啉是药物化学中重要的骨架,用于创建各种治疗剂 .
分析化学
虽然没有直接提到5-氯-3-羟基吡啶,但羟基吡啶因其分析潜力而被研究,例如在估计不同介质中存在的吸收物质方面 . 5-氯-3-羟基吡啶很可能可以用于类似的分析应用。
金属配合物中的配体
类似的化合物,如5-氯-2-羟基吡啶,已被发现充当金属配合物中的供体配体 . 由于其结构相似性,可以推断5-氯-3-羟基吡啶也可能用作配体。
安全和危害
作用机制
Target of Action
It’s known that the compound can undergo suzuki-miyaura cross-coupling with 3-pyridylboronic acid in the presence of a pd catalyst . This suggests that it may interact with enzymes or proteins that can facilitate such reactions.
Mode of Action
5-Chloro-3-hydroxypyridine undergoes Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid in the presence of a Pd catalyst to yield hydroxybiphenyls . This indicates that the compound can participate in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
Its ability to undergo suzuki-miyaura cross-coupling suggests that it may influence pathways involving the formation of biphenyl compounds .
Result of Action
Its ability to participate in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new compounds at the molecular level .
生化分析
Biochemical Properties
5-Chloro-3-hydroxypyridine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme integrase, which is involved in the integration of viral DNA into the host genome. This interaction is significant in the context of HIV-1 replication, where 5-Chloro-3-hydroxypyridine derivatives have been studied as potential integrase inhibitors . Additionally, 5-Chloro-3-hydroxypyridine undergoes Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of various organic compounds .
Cellular Effects
5-Chloro-3-hydroxypyridine has been shown to influence various cellular processes. In particular, it has protective effects on brain cells against ischemic damage. Studies have demonstrated that derivatives of 5-Chloro-3-hydroxypyridine can protect brain cells from glutamate excitotoxicity and glucose-oxygen deprivation, which are common in ischemic conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-hydroxypyridine involves its interaction with specific biomolecules. For instance, it binds to the integrase enzyme, inhibiting its activity and preventing the integration of viral DNA into the host genome . Additionally, 5-Chloro-3-hydroxypyridine participates in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst . These interactions highlight the compound’s role in enzyme inhibition and activation, as well as changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-hydroxypyridine vary with different dosages in animal models. At therapeutic doses, the compound has shown protective effects against ischemic damage and other cellular stressors . At higher doses, it may exhibit toxic or adverse effects. For example, studies on 3-hydroxypyridine derivatives have indicated that high doses can increase the severity of formalin edema in mice . Therefore, careful dosage optimization is essential to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Chloro-3-hydroxypyridine is involved in several metabolic pathways. It interacts with enzymes such as integrase and participates in reactions like Suzuki-Miyaura cross-coupling . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Additionally, the compound’s degradation products and their metabolic fate are important considerations in understanding its biochemical properties .
Transport and Distribution
The transport and distribution of 5-Chloro-3-hydroxypyridine within cells and tissues are critical for its biological activity. The compound is known to be soluble in water, which facilitates its transport across cell membranes . It may interact with specific transporters or binding proteins that influence its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
5-Chloro-3-hydroxypyridine’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrase suggests that it may localize to the nucleus, where it can exert its inhibitory effects on viral DNA integration
属性
IUPAC Name |
5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIDQYRZDZRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225063 | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74115-12-1 | |
| Record name | 5-Chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-5-CHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the pH of water samples crucial during the analysis of disinfection byproducts like 5-Chloro-3-pyridinol?
A1: Adjusting the pH of water samples before analysis is critical for efficient DBP extraction. While a low pH (<0.5) is often used to ensure target DBPs are in their neutral forms, this approach can lead to the omission of amphoteric DBPs like 5-Chloro-3-pyridinol. These compounds can exist in different charged states depending on the pH. []
Q2: What are the potential implications of detecting 5-Chloro-3-pyridinol in drinking water?
A2: The discovery of 5-Chloro-3-pyridinol and other halogenated pyridinols in drinking water raises concerns due to their potential toxicity. Although research is ongoing, initial studies using zebrafish embryos indicate that these compounds may pose developmental and acute toxicity risks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

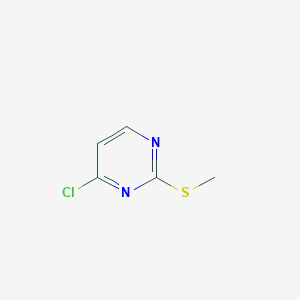
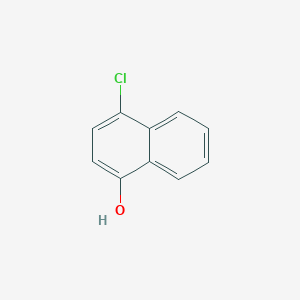
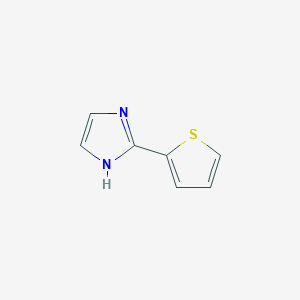

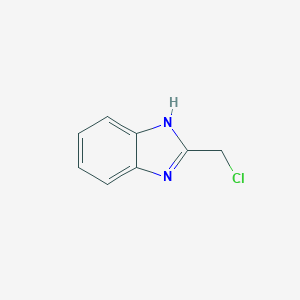
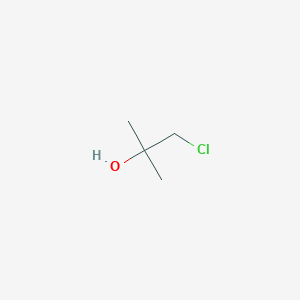
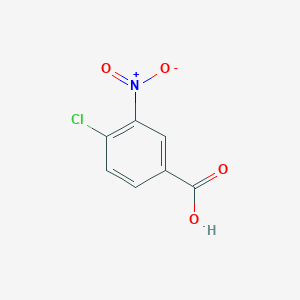
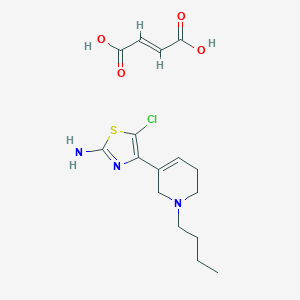
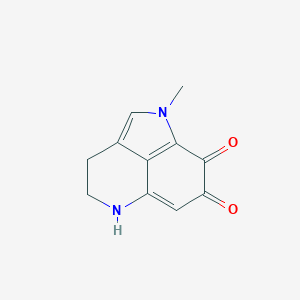

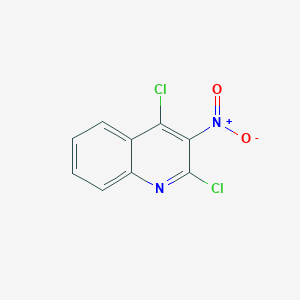
![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)
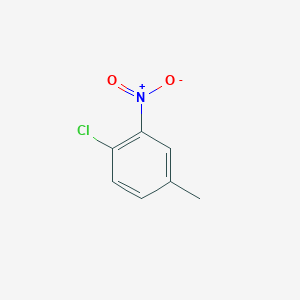
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)